4-Chloro-3-ethylbenzyl alcohol
Overview
Description
4-Chloro-3-ethylbenzyl alcohol is an organic compound with the CAS Number: 1314929-17-3 . It has a molecular weight of 170.64 and its IUPAC name is (4-chloro-3-ethylphenyl)methanol .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-ethylbenzyl alcohol is 1S/C9H11ClO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-5,11H,2,6H2,1H3 . This indicates the presence of a chlorine atom, an ethyl group, and a benzyl alcohol group in the molecule.Chemical Reactions Analysis
Alcohols exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . Some prominent chemical reactions of alcohols include ether formation via substitution reactions, elimination of alcohols to form alkenes, and conversion of alcohols to alkyl halides via substitution reactions .Scientific Research Applications
Environmental Remediation and Pollution Treatment
Research indicates the significant role of redox mediators in enhancing the degradation efficiency of recalcitrant organic pollutants in wastewater. Enzymatic treatments using oxidoreductive enzymes, such as laccases and peroxidases, in the presence of redox mediators, have shown promise in breaking down tough aromatic compounds. Compounds like 4-Chloro-3-ethylbenzyl alcohol could potentially act as substrates or mediators in such processes, highlighting their application in environmental remediation technologies (Husain & Husain, 2007).
Analytical Chemistry and Biochemistry
In analytical and biochemistry fields, the development of assays for antioxidant activity measurement is critical. The use of certain compounds as reference materials or components in assays, such as the ABTS assay, is essential for determining the antioxidant capacity of various samples. The principles behind these assays involve the interaction between the antioxidant and a radical cation or similar reactive species, which could be analogous to the chemical interactions involving 4-Chloro-3-ethylbenzyl alcohol in specific contexts (Ilyasov et al., 2020).
Material Science and Catalysis
The field of material science, particularly in the synthesis and modification of catalytic materials, is another area where compounds like 4-Chloro-3-ethylbenzyl alcohol find application. Their chemical structure can influence the preparation and functionalization of catalysts used in various chemical reactions, including the synthesis of higher alcohols or other organic compounds. The modification of catalysts to enhance their selectivity or activity often involves the incorporation of specific functional groups present in 4-Chloro-3-ethylbenzyl alcohol (Slaa, Van Ommen, & Ross, 1992).
Safety And Hazards
properties
IUPAC Name |
(4-chloro-3-ethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSMQQOOCEUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethylbenzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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